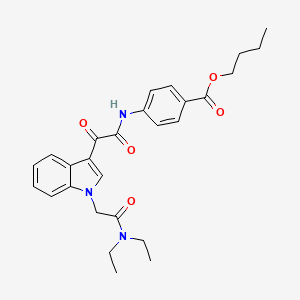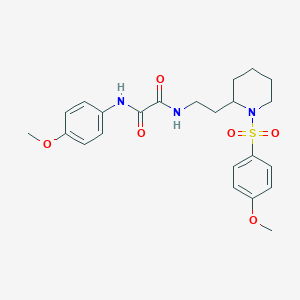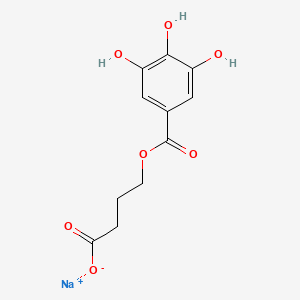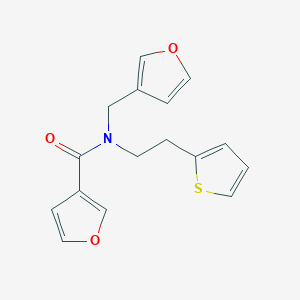
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, also known as MTAPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicine and agriculture. MTAPA is a thioamide derivative of imidazole, which is a five-membered heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure.
Scientific Research Applications
Synthesis and Medicinal Chemistry
The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide and its derivatives have been explored in various synthesis and medicinal chemistry contexts. For instance, derivatives of similar structures have been utilized in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), showcasing their relevance in the development of diagnostic tools in medical research (Gao, Wang, & Zheng, 2016). Moreover, compounds with a similar base structure have been synthesized for attaching sugars to proteins, indicating potential applications in bioconjugation and drug delivery systems (Lee, Stowell, & Krantz, 1976).
Antimicrobial and Antifungal Activities
Research into similar imidazole derivatives has demonstrated antimicrobial and antifungal activities, suggesting potential therapeutic applications. For example, new 2-substituted imidazole derivatives have been synthesized and shown to possess antimicrobial activity, which could be leveraged in the development of new antibiotics or antifungal agents (Salman, Abdel-Aziem, & Alkubbat, 2015).
Anticonvulsant Activity
Additionally, omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, closely related to the compound , have shown promise in anticonvulsant activity studies. This highlights the compound's potential utility in neuroscience research, particularly in the development of treatments for seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Chemical Synthesis and Heterocyclic Chemistry
The compound and its derivatives also serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, heterocycles have been generated from versatile thioureido-acetamides in cascade reactions, demonstrating the compound's significance in innovative synthetic methodologies (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-4-6-13(7-5-12)14-10-18-16(19(14)8-9-21-3)22-11-15(20)17-2/h4-7,10H,8-9,11H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGJOXLELQOBNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)





![1-Methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide](/img/structure/B2355726.png)

![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2355736.png)